molecular formula C10H10N2 B15278872 2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine

2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B15278872
M. Wt: 158.20 g/mol
InChI Key: JAPAPQMCCFYLFS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C10H10N2. It is characterized by a pyrrolo[3,2-b]pyridine core structure with a cyclopropyl group attached to the second position. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of N-methoxy-N-methyl-2-(cyclopropylamino)pyridine-3-carboxamide can yield the desired compound . The reaction typically requires the use of strong acids or bases as catalysts and may be conducted under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl group or the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolo[3,2-b]pyridine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the phosphorylation and activation of downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclobutyl-1H-pyrrolo[3,2-b]pyridine
  • 2-Cyclopentyl-1H-pyrrolo[3,2-b]pyridine
  • 2-(2-Pyridinyl)-1H-pyrrolo[3,2-b]pyridine

Uniqueness

2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C10H10N2/c1-2-8-10(11-5-1)6-9(12-8)7-3-4-7/h1-2,5-7,12H,3-4H2

InChI Key

JAPAPQMCCFYLFS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(N2)C=CC=N3

Origin of Product

United States

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